Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 6-Ethyl-4-methyl-2H-pyran-2-one
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 6-Ethyl-4-methyl-2H-pyran-2-one
Executive Summary
As drug development and agrochemical research increasingly rely on highly functionalized heterocyclic scaffolds, α-pyrones (2H-pyran-2-ones) have emerged as privileged structures. Specifically, 6-Ethyl-4-methyl-2H-pyran-2-one (CAS 17422-71-8) serves as a critical baseline molecule in structure-activity relationship (SAR) studies, particularly in the development of membrane-disrupting antifungal agents.
This technical guide provides an in-depth analysis of the physicochemical properties, structural causality in biological systems, and the regioselective synthetic methodologies required to isolate this specific pyrone derivative. By leveraging tandem cross-coupling and heterocyclization, researchers can bypass the isomeric mixtures that traditionally plague lactone synthesis.
Physicochemical Properties & Molecular Weight Analysis
Understanding the exact mass and topological polar surface area of 6-Ethyl-4-methyl-2H-pyran-2-one is essential for predicting its pharmacokinetic behavior and lipophilicity. The ethyl substitution at the C6 position and the methyl group at the C4 position create a highly conjugated, yet relatively low-molecular-weight system.
| Property | Value | Causality / Significance |
| Chemical Name | 6-Ethyl-4-methyl-2H-pyran-2-one | Standard IUPAC nomenclature. |
| CAS Registry Number | 17422-71-8 | Unique identifier for regulatory tracking [1]. |
| Molecular Formula | C8H10O2 | Defines the atomic composition. |
| Molecular Weight | 138.16 g/mol | Low MW ensures high ligand efficiency in SAR. |
| Monoisotopic Mass | 138.06808 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Chemical Class | α-Pyrone (2H-pyran-2-one) | Conjugated lactone ring drives reactivity. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and membrane permeation. |
| Hydrogen Bond Acceptors | 2 | Oxygen atoms in the lactone ring dictate target binding. |
Structural Causality in Biological Systems (SAR)
In the context of agrochemical development, the structural parameters of α-pyrones directly dictate their fungicidal efficacy. According to foundational studies published in the , the antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones is stringently controlled by the length of the alkyl chain at the C6 position [2].
The Causality of the Ethyl Group: 6-Ethyl-4-methyl-2H-pyran-2-one exhibits a relatively weak antifungal activity (ED50 = 665.30 μg/mL against pathogenic fungi like S. rolfsii). The causality behind this lies in the molecule's lipophilicity. The short C2 (ethyl) chain fails to provide the necessary hydrophobic bulk required to efficiently partition into and disrupt fungal lipid bilayers.
However, this molecule is indispensable as a baseline control in SAR profiling. When the C6 chain is extended to a hexyl group (C6), the lipophilicity reaches an optimal threshold, dropping the ED50 dramatically to 15.10 μg/mL. Therefore, synthesizing the ethyl derivative is a mandatory step for validating the lipophilic threshold required for biological activity.
Fig 1: SAR workflow of C6-alkyl chain length impacting lipophilicity and antifungal efficacy.
Synthetic Methodology: Tandem Stille Reaction/Heterocyclization
Traditional lactonization protocols often yield complex mixtures of structural isomers. To achieve strict regiocontrol, modern synthesis relies on a tandem Stille cross-coupling followed by a heterocyclization event, as detailed in the [3].
This method utilizes a palladium-catalyzed coupling of a tributylstannylallene with a (Z)-3-iodoprop-2-enoic acid derivative. The (Z)-geometry of the vinyl iodide is the critical causal factor here: it pre-organizes the intermediate allenyl-substituted alkenoic acid, forcing it to undergo a regioselective 6-endo-dig cyclization . This stereoelectronic control completely suppresses the formation of unwanted 5-membered ring byproducts, yielding the pure α-pyrone.
Experimental Protocol: Self-Validating Synthesis Workflow
Step 1: System Degassing & Catalyst Activation
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Action: Dissolve the (Z)-3-iodoprop-2-enoic acid derivative (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Sparge the solution with ultra-pure Argon for 15 minutes. Add 1 mol% of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
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Causality: Pd(0) is highly susceptible to oxidative degradation. Degassing prevents the formation of catalytically dead Pd(II) oxides, ensuring the catalytic cycle initiates efficiently at 25 °C.
Step 2: Transmetalation & Cross-Coupling
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Action: Slowly introduce tributylstannylallene (1.1 equiv) via a syringe pump over 30 minutes to maintain a low steady-state concentration.
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Causality: Controlled addition prevents stannane homocoupling. The Pd catalyst facilitates the transmetalation and subsequent reductive elimination, forming the transient allenyl-substituted alkenoic acid intermediate.
Step 3: Regioselective Heterocyclization
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Action: Allow the reaction to stir at 25 °C for 12 hours. Monitor the disappearance of the intermediate via TLC (Hexanes/Ethyl Acetate).
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Causality: The intermediate undergoes spontaneous intramolecular cyclization. The rigid (Z)-geometry dictates a strict 6-endo-dig pathway, directly yielding 6-Ethyl-4-methyl-2H-pyran-2-one without the need for secondary ring-closing reagents.
Step 4: Workup & Self-Validating NMR Confirmation
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Action: Quench with aqueous KF (to precipitate insoluble tin fluorides), extract with diethyl ether, dry over MgSO4, and concentrate in vacuo. Purify via flash chromatography.
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Validation: To prove the protocol's success, perform 1H NMR (CDCl3, 200 MHz). The system is self-validating if the following shifts are observed:
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δ 1.05 (t, J = 7.5 Hz, 3H): Confirms the terminal methyl of the C6-ethyl group.
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δ 2.33 (t, J = 7.5 Hz, 2H): Confirms the methylene protons of the C6-ethyl group.
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δ 1.97 (s, 3H): Confirms the C4-methyl group.
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δ 5.73 (bs, 1H) & 5.77 (bs, 1H): Validates the isolated protons on the conjugated pyrone ring.
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